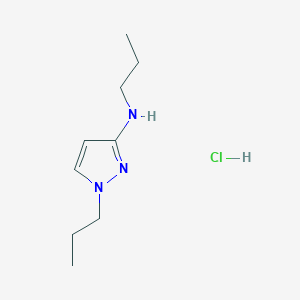

N,1-dipropylpyrazol-3-amine;hydrochloride

Description

Significance of Pyrazole (B372694) Derivatives in Chemical Science

Pyrazole derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in modern chemical science. Their versatile structure serves as a privileged scaffold in medicinal chemistry and materials science. nih.govnih.gov The pyrazole ring system is found in numerous biologically active molecules, exhibiting a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. evitachem.commdpi.combldpharm.com This broad spectrum of activity has established pyrazole derivatives as crucial building blocks in the development of new therapeutic agents. evitachem.com

Role of Substituted Pyrazoles in Contemporary Academic Inquiry

The strategic placement of various substituents on the pyrazole core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This has made substituted pyrazoles a focal point of contemporary academic inquiry. Researchers actively investigate how different substitution patterns on the pyrazole ring influence factors such as solubility, receptor binding affinity, and metabolic stability. nih.govchemicalbook.com The study of substituted pyrazoles is not only confined to drug discovery but also extends to their application in agrochemicals, dyes, and as ligands in coordination chemistry. bldpharm.com

Overview of Amine Hydrochloride Derivatives in Chemical Synthesis and Characterization

Amines are fundamental organic compounds derived from ammonia. The formation of an amine hydrochloride is a common and valuable technique in chemical synthesis and characterization. This process involves the reaction of an amine with hydrochloric acid, resulting in a salt. Amine hydrochlorides are generally more stable, crystalline, and water-soluble than their free base counterparts. These properties facilitate easier handling, purification, and formulation of amine-containing compounds. In analytical chemistry, the conversion to a hydrochloride salt can aid in the characterization of a compound through techniques such as X-ray crystallography and NMR spectroscopy.

Research Scope and Objectives for N,1-dipropylpyrazol-3-amine;hydrochloride

Data and Research Findings

Due to the limited availability of public research on this compound, detailed data tables and specific research findings for this compound cannot be provided at this time. The following tables are based on general knowledge of related compounds and are presented for illustrative purposes.

Table 1: General Physicochemical Properties of Substituted Pyrazole Amines

| Property | General Observation for Related Compounds |

| Physical State | Typically solid at room temperature |

| Solubility | Varies based on substituents; hydrochloride salts generally show increased water solubility |

| Melting Point | Dependent on molecular weight and crystalline structure |

| pKa | Influenced by the nature of substituents on the pyrazole ring and the amine group |

Table 2: Common Analytical Techniques for Characterization

| Technique | Expected Application for this compound |

| Nuclear Magnetic Resonance (NMR) | To determine the chemical structure and connectivity of protons and carbons. |

| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups such as N-H, C-H, and C=N bonds. |

| Elemental Analysis | To determine the elemental composition of the compound. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H18ClN3 |

|---|---|

Molecular Weight |

203.71 g/mol |

IUPAC Name |

N,1-dipropylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C9H17N3.ClH/c1-3-6-10-9-5-8-12(11-9)7-4-2;/h5,8H,3-4,6-7H2,1-2H3,(H,10,11);1H |

InChI Key |

KIHDVDNLEHJRAN-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=NN(C=C1)CCC.Cl |

Origin of Product |

United States |

Synthetic Methodologies for N,1 Dipropylpyrazol 3 Amine;hydrochloride

Strategic Approaches to Pyrazole (B372694) Ring Construction

The formation of the pyrazole core is a critical step in the synthesis of N,1-dipropylpyrazol-3-amine hydrochloride. This is typically achieved through classical cyclocondensation reactions, followed by regioselective functionalization.

Classical Cyclocondensation Reactions for Pyrazol-3-amine Scaffolds

The Knorr pyrazole synthesis and related cyclocondensation reactions are the most common methods for constructing the pyrazole ring. nih.govbeilstein-journals.org These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. beilstein-journals.orgmdpi.com For the synthesis of a pyrazol-3-amine scaffold, a β-ketonitrile is a common starting material. The reaction of a β-ketonitrile with hydrazine hydrate leads to the formation of a 3-aminopyrazole (B16455). The general mechanism involves the initial reaction of the hydrazine with the ketone carbonyl group, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Another approach involves the use of enaminonitriles, which can be cyclized with hydrazine to yield 5-aminopyrazoles. encyclopedia.pub The specific substitution pattern on the final pyrazole product is determined by the choice of the starting 1,3-difunctional compound and the hydrazine derivative.

Regioselective Functionalization at Pyrazole Nitrogen Atoms

Unsymmetrical pyrazoles have two distinct nitrogen atoms (N1 and N2), and controlling the regioselectivity of substitution is a significant challenge in pyrazole chemistry. nih.gov The position of the substituent on the pyrazole ring can be influenced by several factors, including the steric and electronic properties of the substituents already present on the ring, the nature of the alkylating agent, and the reaction conditions. semanticscholar.orgwuxiapptec.com

In many cases, the alkylation of pyrazoles can lead to a mixture of N1 and N2 isomers, which can be difficult to separate. nih.gov To achieve regioselective N1-alkylation, one common strategy is to use a pyrazole with a bulky substituent at the C5 position, which sterically hinders the N1 position and directs the incoming electrophile to the N2 position. Conversely, a bulky substituent at the C3 position can favor N1 alkylation. The choice of base and solvent can also play a crucial role in determining the regioselectivity of the reaction. For instance, the use of a strong base that completely deprotonates the pyrazole can lead to different selectivity compared to conditions where the pyrazole is only partially deprotonated.

Installation of Propyl Substituents at N1 and N-amino Positions

Once the pyrazole ring is formed, the next step is the introduction of the two propyl groups. This involves separate alkylation and amination steps.

Alkylation Strategies for N-Propylation

The N-propylation of the pyrazole ring is typically achieved through an N-alkylation reaction. This involves reacting the pyrazole with a propylating agent, such as propyl bromide or propyl iodide, in the presence of a base. The choice of base is critical and can range from inorganic bases like potassium carbonate and sodium hydride to organic bases like triethylamine. The reaction is usually carried out in a suitable organic solvent, such as dimethylformamide (DMF) or acetonitrile.

As mentioned earlier, achieving regioselectivity in the N-alkylation of pyrazoles is a key consideration. nih.govthieme-connect.com To selectively obtain the N1-propylated product, it is often necessary to employ specific strategies, such as using a pyrazole with a directing group or carefully optimizing the reaction conditions. organic-chemistry.orgsemanticscholar.orgacs.org

Amination Routes for the 3-Amino Position

The introduction of the second propyl group at the 3-amino position can be accomplished through various amination methods. One common approach is reductive amination. This involves reacting the 3-aminopyrazole with propionaldehyde in the presence of a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride. nih.gov This two-step, one-pot procedure first forms an imine intermediate, which is then reduced in situ to the desired N-propylamino group.

Alternatively, a direct N-alkylation of the 3-aminopyrazole with a propyl halide can be employed. However, this method can sometimes lead to over-alkylation, resulting in the formation of a quaternary ammonium (B1175870) salt. Therefore, careful control of the stoichiometry and reaction conditions is essential.

Formation and Isolation of the Hydrochloride Salt

The final step in the synthesis is the conversion of the N,1-dipropylpyrazol-3-amine free base into its hydrochloride salt. This is a standard procedure in medicinal chemistry to improve the solubility and stability of amine-containing compounds. oxfordreference.comalfa-chemistry.com

The formation of the hydrochloride salt is typically achieved by treating a solution of the free base in a suitable organic solvent, such as diethyl ether or isopropanol, with a solution of hydrogen chloride in the same or a different solvent. youtube.comgoogle.com The hydrochloride salt, being an ionic compound, is generally insoluble in nonpolar organic solvents and will precipitate out of the solution. oxfordreference.comyoutube.com The precipitated salt can then be isolated by filtration, washed with a cold solvent to remove any impurities, and dried under vacuum. The resulting product is typically a crystalline solid. oxfordreference.comalfa-chemistry.com

Interactive Data Table: Synthetic Methodologies

| Step | Reaction Type | Key Reagents | Considerations |

| 2.1.1 | Cyclocondensation | β-ketonitrile, Hydrazine | Formation of the pyrazol-3-amine core |

| 2.1.2 | N/A | N/A | Steric and electronic effects, reaction conditions |

| 2.2.1 | N-Alkylation | Propyl halide, Base | Regioselectivity (N1 vs. N2) |

| 2.2.2 | Reductive Amination | Propionaldehyde, Reducing agent | Formation of the N-propylamino group |

| 2.3 | Salt Formation | Hydrogen chloride | Isolation and purification of the final product |

Acid-Base Reaction Equilibria in Hydrochloride Salt Formation

The formation of a hydrochloride salt is a fundamental acid-base reaction. The pyrazole ring system is characterized as weakly basic and readily forms salts when treated with inorganic acids. globalresearchonline.netslideshare.net The nitrogen atoms within the pyrazole ring possess lone pairs of electrons, with the sp²-hybridized nitrogen atom (N2) being the primary site of protonation.

The equilibrium for the formation of N,1-dipropylpyrazol-3-amine;hydrochloride can be represented as follows:

In this reaction, the amine group on the pyrazole ring acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid. The resulting product is an ammonium salt, specifically a pyrazolium (B1228807) chloride. nih.gov The position of the equilibrium is heavily favored towards the salt product due to the strength of hydrochloric acid. The reaction is typically carried out by dissolving the parent pyrazole compound in a suitable organic solvent and introducing hydrochloric acid, either as a gas or as a solution in an organic solvent. google.comgoogle.com

Crystallization Techniques for Hydrochloride Salts

Crystallization is a critical step for the purification and isolation of hydrochloride salts. The choice of technique and solvent is paramount to obtaining a high-purity crystalline solid. Common methods for crystallizing hydrochloride salts include slow evaporation, cooling crystallization, and anti-solvent addition.

Slow Evaporation: This technique involves dissolving the salt in a suitable solvent and allowing the solvent to evaporate slowly over time. mdpi.com As the solvent volume decreases, the solution becomes supersaturated, leading to the formation of crystals.

Cooling Crystallization: Many salts are more soluble at higher temperatures. This method involves dissolving the compound in a minimum amount of a hot solvent and then allowing the solution to cool slowly. As the temperature drops, solubility decreases, and the compound crystallizes out. google.com

A critical consideration is the presence of water, which can sometimes lead to the formation of oils or amorphous solids instead of crystals. To circumvent this, anhydrous methods are often preferred, such as bubbling dry HCl gas through the solution or adding a pre-prepared solution of HCl in a dry organic solvent like diethyl ether, methanol, or isopropanol. reddit.com

Table 1: Common Solvents and Techniques for Hydrochloride Salt Crystallization

| Crystallization Technique | Suitable Solvents | Anti-Solvents (if applicable) | Key Considerations |

|---|---|---|---|

| Slow Evaporation | Methanol, Ethanol, Acetonitrile, Ethyl Acetate mdpi.com | N/A | Simple but can be slow; requires a compound that is stable in solution. |

| Cooling Crystallization | Isopropanol, Acetone, Ethanol google.com | N/A | Requires solubility to be temperature-dependent; slow cooling promotes larger crystals. |

| Anti-Solvent Addition | Dichloromethane, Methanol | Diethyl Ether, Toluene, Hexanes | Rapid precipitation can lead to small or amorphous particles; slow addition is key. |

Green Chemistry Principles in Pyrazole Synthesis

Traditional synthetic routes for pyrazole derivatives often involve harsh reaction conditions, hazardous organic solvents, and extended reaction times, posing challenges to sustainable chemistry. benthamdirect.com In response, significant research has focused on developing eco-friendly "green" synthetic strategies. benthamdirect.comnih.gov These methods prioritize efficiency, operational simplicity, atom economy, and the reduction of hazardous waste by employing benign solvents like water, solvent-free conditions, or alternative energy sources. nih.govnih.govtandfonline.com

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry for the synthesis of pyrazoles. tandfonline.comrsc.org This technique utilizes microwave irradiation to heat reaction mixtures directly and efficiently, leading to a dramatic reduction in reaction times—often from hours to mere minutes. tandfonline.combenthamdirect.com The benefits of MAOS include not only accelerated reaction rates but also improved product yields and reduced side reactions. dergipark.org.tr

Optimization of a microwave-assisted synthesis involves several key parameters:

Solvent: The choice of solvent is crucial, as its dielectric properties determine how efficiently it absorbs microwave energy. Polar solvents like water and ethanol are highly effective and align with green chemistry principles. nih.gov

Temperature and Power: Precise control over temperature and microwave power allows for fine-tuning the reaction conditions to maximize yield and minimize byproduct formation. dergipark.org.tr

Reaction Time: Reaction times are significantly shorter compared to conventional heating. tandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Pyrazole Derivative

| Method | Reaction Time | Yield | Solvent | Reference |

|---|---|---|---|---|

| Conventional Heating | 8-12 hours | 65% | Ethanol | General finding, see tandfonline.com |

Mechanochemical and Ultrasound-Assisted Approaches

In addition to microwave chemistry, mechanochemical and ultrasound-assisted methods represent other significant green alternatives for pyrazole synthesis. benthamdirect.comrsc.org

Mechanochemical Synthesis , typically performed using a ball mill, involves grinding solid reactants together, often in the absence of any solvent. semanticscholar.orgrsc.org The mechanical energy induces chemical reactions. This solvent-free approach offers numerous advantages, including high efficiency, short reaction times, and a very simple work-up procedure, making it an environmentally friendly alternative to traditional solution-phase synthesis. semanticscholar.orgthieme-connect.com

Table 3: Advantages of Green Synthetic Approaches for Pyrazoles

| Technique | Primary Advantage | Typical Reaction Time | Solvent Usage |

|---|---|---|---|

| Microwave-Assisted | Drastic reduction in reaction time tandfonline.com | Minutes | Reduced or uses green solvents (e.g., water) nih.gov |

| Mechanochemical | Solvent-free conditions semanticscholar.org | Minutes to hours | None or minimal |

Spectroscopic Characterization of N,1 Dipropylpyrazol 3 Amine;hydrochloride

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular framework of organic compounds. For N,1-dipropylpyrazol-3-amine;hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Assignments for Pyrazole (B372694) Ring and Alkyl Chains

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrazole ring and the two separate propyl chains. The protonation of the exocyclic amine group to form the hydrochloride salt significantly influences the chemical shifts of the adjacent protons.

The pyrazole ring itself presents two protons, H-4 and H-5. Based on data from related N-substituted pyrazoles, the H-5 proton is typically found further downfield than the H-4 proton. conicet.gov.arresearchgate.net The N1-propyl group's methylene (B1212753) protons (N-CH₂ -CH₂-CH₃) that are directly attached to the pyrazole ring nitrogen are expected to appear as a triplet. The second propyl group, attached to the exocyclic amino group, will also show a methylene triplet (N-CH₂ -CH₂-CH₃), but its chemical shift will be influenced by the positively charged nitrogen of the ammonium (B1175870) salt. The N-H protons of the secondary ammonium group are anticipated to appear as a broad signal, the chemical shift of which is highly dependent on solvent and concentration. researchgate.net

A representative assignment of the ¹H NMR signals for this compound, based on analogous structures, is presented below. nih.govorganicchemistrydata.org

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~9.50 | br s | - | 2H | -NH₂ ⁺- |

| ~7.75 | d | ~2.5 | 1H | H-5 (Pyrazole) |

| ~6.10 | d | ~2.5 | 1H | H-4 (Pyrazole) |

| ~4.10 | t | ~7.0 | 2H | N1-CH₂ CH₂CH₃ |

| ~3.15 | t | ~7.2 | 2H | Amine-CH₂ CH₂CH₃ |

| ~1.80 | sext | ~7.0 | 2H | N1-CH₂CH₂ CH₃ |

| ~1.60 | sext | ~7.2 | 2H | Amine-CH₂CH₂ CH₃ |

| ~0.88 | t | ~7.4 | 3H | N1-CH₂CH₂CH₃ |

| ~0.85 | t | ~7.4 | 3H | Amine-CH₂CH₂CH₃ |

Note: Chemical shifts are hypothetical and based on values for structurally similar compounds. br s = broad singlet, d = doublet, t = triplet, sext = sextet.

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight unique carbon signals are expected. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are diagnostic. The C-3 carbon, being attached to the electron-withdrawing ammonium group, would appear at a specific chemical shift, while C-4 and C-5 would also have characteristic positions. researchgate.netchemicalbook.com The carbons of the two propyl chains can be distinguished based on their attachment to either the N1 ring nitrogen or the exocyclic N-propylamino nitrogen. researchgate.net

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-3 (Pyrazole) |

| ~135.0 | C-5 (Pyrazole) |

| ~95.0 | C-4 (Pyrazole) |

| ~52.0 | N1-C H₂CH₂CH₃ |

| ~45.0 | Amine-C H₂CH₂CH₃ |

| ~23.0 | N1-CH₂C H₂CH₃ |

| ~21.0 | Amine-CH₂C H₂CH₃ |

| ~11.5 | N1-CH₂CH₂C H₃ |

| ~11.0 | Amine-CH₂CH₂C H₃ |

Note: Chemical shifts are hypothetical and based on values for structurally similar compounds like 3-aminopyrazole (B16455) and N-alkylpyrazoles. chemicalbook.com

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It would show correlations between adjacent protons within each propyl chain (e.g., between the N-CH₂ and the -CH₂- protons, and between the -CH₂- and the -CH₃ protons), confirming the integrity of the two separate alkyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edunih.gov It allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal from the ¹H NMR spectrum. For example, the proton signal at ~6.10 ppm would show a cross-peak with the carbon signal at ~95.0 ppm, assigning them as H-4 and C-4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is vital for connecting the different structural fragments of the molecule. ipb.ptsdsu.edu Key HMBC correlations for this compound would include:

Correlations from the N1-CH₂ protons to the pyrazole ring carbons C-3 and C-5, confirming the attachment point of this propyl group.

Correlations from the amine-N-CH₂ protons to the C-3 carbon of the pyrazole ring, verifying the position of the aminopropyl substituent.

Correlations from the pyrazole H-5 proton to carbons C-4 and C-3, and to the first carbon of the N1-propyl chain.

Together, these 2D NMR techniques provide a robust and detailed map of the molecular connectivity, leaving no ambiguity in the final structure. science.gov

Solvent Effects on NMR Chemical Shifts of Amine Hydrochlorides

The choice of solvent can significantly impact the chemical shifts observed in ¹H NMR, particularly for labile protons such as those in alcohols, amides, and amine hydrochlorides. quora.com The N-H⁺ protons of this compound are especially sensitive to the solvent environment due to their ability to form hydrogen bonds. modgraph.co.uk

When comparing a relatively non-polar aprotic solvent like deuterated chloroform (B151607) (CDCl₃) with a polar, hydrogen-bond-accepting solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a pronounced downfield shift (Δδ = δ(DMSO) - δ(CDCl₃)) is expected for the N-H⁺ signal. nih.gov This is because DMSO is a strong hydrogen-bond acceptor, leading to a more deshielded environment for the ammonium protons. nih.gov The solvent-induced shift can be as large as 1-2 ppm or more. nih.gov Other protons in the molecule typically experience much smaller solvent effects. This phenomenon can be used as a diagnostic tool to help identify N-H protons in a spectrum. modgraph.co.uk

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. ksu.edu.sa For this compound, the most characteristic vibrations are associated with the secondary ammonium group (R₂NH₂⁺).

Analysis of N-H⁺ Stretching and Bending Modes in Hydrochloride

The formation of the hydrochloride salt from the secondary amine results in distinctive IR and Raman spectral features. researchgate.net

N-H⁺ Stretching Vibrations (νN-H⁺): In the IR spectrum, secondary amine salts exhibit a very strong and characteristically broad absorption band due to N-H⁺ stretching. This band typically appears in the 2400-3200 cm⁻¹ region. researchgate.net The significant broadening is a result of strong hydrogen bonding between the ammonium cation and the chloride anion, as well as potential Fermi resonance with overtone or combination bands. researchgate.netdtic.mil

N-H⁺ Bending Vibrations (δN-H⁺): The in-plane bending (or scissoring) vibration of the N-H⁺ group gives rise to a medium to strong absorption in the 1600-1550 cm⁻¹ range. spcmc.ac.inorgchemboulder.com This band is a reliable indicator of the presence of a secondary ammonium salt. Additionally, out-of-plane N-H⁺ wagging may be observed as a broad band in the 900-700 cm⁻¹ region. orgchemboulder.com

Interactive Table 3: Characteristic Vibrational Frequencies for the Ammonium Group in this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |

| N-H⁺ Stretch | IR | ~2400-3200 | Strong, very broad |

| N-H⁺ Bend (in-plane) | IR, Raman | ~1600-1550 | Medium to Strong |

| C-N Stretch | IR | ~1250-1340 | Medium to Strong |

Note: Wavenumber ranges are typical for secondary amine hydrochlorides. researchgate.netspcmc.ac.inorgchemboulder.com

Pyrazole Ring Vibrations and Substituent Effects

The infrared spectrum of a substituted pyrazole is a composite of vibrations from the heterocyclic ring and its substituents. The pyrazole ring itself gives rise to a series of characteristic absorption bands.

The fundamental vibrations of the pyrazole ring include C=C, C=N, and N-N stretching, as well as in-plane and out-of-plane bending modes. Aromatic C-C stretching vibrations typically occur in the 1625–1430 cm⁻¹ region. derpharmachemica.com For the pyrazole ring, mixed stretching modes of C=N and C=C are expected, with a strong band often observed around 1508 cm⁻¹. derpharmachemica.com The N-N stretching vibration is generally found in the range of 1440–1380 cm⁻¹. derpharmachemica.com Ring deformation vibrations are typically observed at lower wavenumbers, for instance, around 634 cm⁻¹. derpharmachemica.com

The presence of substituents on the pyrazole ring—in this case, a propyl group at the N1 position and a propylamino group at the C3 position—significantly influences the position and intensity of these ring vibrations. The electronic nature of substituents can alter the bond strengths within the ring. mdpi.com Electron-donating groups, such as alkyl and amino groups, tend to increase the electron density in the pyrazole ring. mdpi.comnih.gov This increased electron density can affect the force constants of the ring bonds, leading to shifts in their vibrational frequencies. Studies on substituted pyrazoles have shown that the electron-releasing capacity is particularly high at the 4-position, but substituents at all positions modulate the electronic properties of the ring. bohrium.com The propyl groups, being electron-donating, are expected to slightly lower the frequencies of the ring stretching vibrations compared to unsubstituted pyrazole.

The formation of the hydrochloride salt will also have a pronounced effect. Protonation can occur at the pyridine-like nitrogen atom (N2) or the exocyclic amine. Protonation at N2 would introduce N-H bending and stretching vibrations and significantly alter the electronic structure and, consequently, the vibrational frequencies of the ring system.

Table 1: Expected Vibrational Bands for the Pyrazole Ring of this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Ring C=C and C=N Stretching | 1430 - 1625 | A series of bands, characteristic of aromatic and heteroaromatic rings. derpharmachemica.com |

| N-N Stretching | 1380 - 1440 | Specific to the pyrazole ring structure. derpharmachemica.com |

| Ring Deformation | ~630 - 650 | Lower frequency vibrations corresponding to the bending of the entire ring structure. derpharmachemica.com |

Diagnostic Bands for Amine Functionality

The amine functionality in N,1-dipropylpyrazol-3-amine provides several diagnostic bands in the IR spectrum. The molecule contains a secondary amine (at C3) and a tertiary amine (the N1 nitrogen of the pyrazole ring).

For the secondary amine (R₂NH), the most characteristic absorption is the N-H stretching vibration. This typically appears as a single, weak-to-medium intensity band in the 3350-3310 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com This distinguishes it from primary amines (RNH₂), which show two bands in this region, and tertiary amines (R₃N), which show none. orgchemboulder.comrockymountainlabs.com

Another key vibration for primary and secondary amines is the N-H bending mode. For secondary amines, an N-H "wag" (out-of-plane bend) is expected as a strong, broad band in the 910-665 cm⁻¹ range. orgchemboulder.com The in-plane N-H bending vibration for secondary amines is often weak or absent in the 1650-1580 cm⁻¹ region where primary amines show a distinct peak. orgchemboulder.com

The C-N stretching vibration provides further evidence. For aliphatic amines, this absorption appears as a medium or weak band in the 1250–1020 cm⁻¹ region. orgchemboulder.com In aromatic amines, this band is stronger and found at a higher frequency (1335-1250 cm⁻¹). orgchemboulder.com For N,1-dipropylpyrazol-3-amine, the C3-N bond would have a character intermediate between purely aliphatic and aromatic, with its stretching frequency expected within the broader 1335-1020 cm⁻¹ range.

The hydrochloride salt form means the amine group will likely be protonated (R₂NH₂⁺). This converts the secondary amine into a secondary ammonium salt. The N-H stretching in the ammonium ion appears as a broad, strong absorption in the 3000-2400 cm⁻¹ range. The N-H bending (asymmetric and symmetric) for an R₂NH₂⁺ group would be expected in the 1620-1560 cm⁻¹ region.

Table 2: Diagnostic Infrared Absorption Bands for the Amine Functionality

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (R₂NH) | N-H Stretch | 3310 - 3350 | Weak to Medium orgchemboulder.comspectroscopyonline.com |

| N-H Wag | 665 - 910 | Strong, Broad orgchemboulder.com | |

| C-N Stretch | 1020 - 1250 | Weak to Medium orgchemboulder.com | |

| Secondary Ammonium (R₂NH₂⁺) | N-H Stretch | 2400 - 3000 | Strong, Broad |

| (in hydrochloride salt) | N-H Bend | 1560 - 1620 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of N,1-dipropylpyrazol-3-amine. The molecular ion peak (M⁺) in the mass spectrum corresponds to the mass of the unfragmented molecule. The fragmentation pattern, which results from the breakup of the molecular ion, provides a fingerprint that helps in structural elucidation. libretexts.org

The molecular ion of N,1-dipropylpyrazol-3-amine would be energetically unstable and prone to fragmentation. Common fragmentation pathways for amines and pyrazole derivatives would be expected. researchgate.net

Alpha-Cleavage: This is a characteristic fragmentation for amines. The bond between the carbon alpha to the nitrogen and the adjacent carbon is cleaved. For the N-propylamino group at C3, this would involve the loss of an ethyl radical (•C₂H₅) to form a resonance-stabilized iminium ion. This is often a very favorable pathway, leading to a prominent peak in the spectrum.

Cleavage of Substituents from the Ring: The N1-propyl group can be cleaved, either as a propyl radical (•C₃H₇) or through rearrangements. The loss of a propyl group is a common fragmentation pattern.

Ring Fragmentation: The pyrazole ring itself can undergo cleavage. Studies on pyrazole fragmentation show that an initial loss of N₂ or HCN from the molecular ion can occur, leading to characteristic fragment ions. researchgate.net

McLafferty Rearrangement: If a carbonyl group were present, this would be a key pathway. While not applicable to the parent compound, it is a crucial fragmentation mechanism for many other organic molecules.

The stability of the resulting carbocations and radicals dictates the relative abundance of the fragment ions, with fragmentation pathways that lead to more stable ions (e.g., secondary or tertiary carbocations, resonance-stabilized ions) being more likely. libretexts.org The base peak, which is the most intense peak in the spectrum, corresponds to the most stable fragment ion formed. libretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of N,1-dipropylpyrazol-3-amine

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| M⁺ | [C₁₀H₁₉N₃]⁺ | Molecular Ion |

| M - 29 | [C₈H₁₄N₃]⁺ | Alpha-cleavage of the C3-propylamino group (loss of •C₂H₅) |

| M - 43 | [C₇H₁₀N₃]⁺ | Loss of the N1-propyl group (loss of •C₃H₇) |

Computational and Theoretical Chemistry of N,1 Dipropylpyrazol 3 Amine;hydrochloride

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical calculations are pivotal in modern chemistry, providing a detailed understanding of molecular properties at the atomic and electronic levels. eurasianjournals.com For pyrazole (B372694) derivatives, these methods are instrumental in elucidating their structural and functional characteristics. eurasianjournals.com

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the properties of molecular systems. eurasianjournals.comnih.gov DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying pyrazole derivatives. acs.orgnih.gov These methods are employed to calculate optimized molecular geometries, vibrational frequencies, and electronic properties. nih.govnih.gov

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and are often used to refine energy calculations and investigate reaction mechanisms, such as proton transfer. nih.govresearchgate.net For a molecule like N,1-dipropylpyrazol-3-amine;hydrochloride, a combination of DFT for geometry optimization and electronic properties, and ab initio calculations for specific energetic evaluations would provide a robust computational analysis. youtube.com

A typical computational approach would involve:

Geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy structure. nih.govnih.gov

Frequency calculations at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to obtain thermodynamic data.

Single-point energy calculations using a higher-level ab initio method (e.g., MP2/aug-cc-pVDZ) for more accurate energy determination. researchgate.net

Geometry Optimization and Conformational Landscape Analysis

Geometry optimization is the process of finding the three-dimensional arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. tau.ac.ilmdpi.com For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformer. The presence of two propyl groups introduces conformational flexibility, making the analysis of the conformational landscape crucial.

The conformational landscape would be explored by systematically rotating the rotatable bonds, particularly the C-N and C-C bonds of the propyl groups, and performing geometry optimization for each starting conformation. This process identifies various local minima and the global minimum energy conformer. The relative energies of these conformers are important for understanding the molecule's behavior in different environments.

Below is an illustrative data table of what a conformational analysis for this compound might yield, based on typical energy differences for alkyl-substituted heterocycles.

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| Global Minimum | 0.00 | 75.3 |

| Conformer 2 | 0.85 | 15.1 |

| Conformer 3 | 1.50 | 5.6 |

| Conformer 4 | 2.10 | 2.3 |

| Conformer 5 | > 3.00 | < 1.0 |

This table is illustrative and based on general principles of conformational analysis.

Electronic Structure Characterization (HOMO-LUMO Gaps, Charge Distribution)

The electronic structure of a molecule dictates its reactivity. nih.gov Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges. derpharmachemica.commdpi.com

The HOMO is the orbital from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. The LUMO is the orbital to which an electron is most likely to be accepted, indicating susceptibility to nucleophilic attack. The HOMO-LUMO gap is a measure of the molecule's electronic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the amino group, while the LUMO would likely be distributed over the pyrazole ring. The presence of the electron-donating amino and propyl groups would be expected to raise the HOMO energy level.

The charge distribution, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information is crucial for understanding intermolecular interactions and reactive sites. In the hydrochloride salt, the positive charge would be localized on the protonated amine and the pyrazole nitrogen, with a corresponding negative charge on the chloride ion.

An example of calculated electronic properties for a substituted pyrazole is provided in the table below.

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap | 5.15 |

This table presents typical values for a substituted pyrazole and serves as an illustrative example. nih.govresearchgate.netresearchgate.net

Proton Transfer Mechanisms and Tautomerism in Pyrazole Systems

Proton transfer is a fundamental chemical process, and in pyrazole systems, it is intimately linked to the phenomenon of annular tautomerism. nih.govmdpi.com Tautomerism can significantly influence the chemical and biological properties of pyrazole derivatives. nih.govresearchgate.net

Theoretical Evaluation of Annular Tautomerism

Annular tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govrsc.org For a monosubstituted pyrazole, this results in two different tautomers. In the case of N,1-dipropylpyrazol-3-amine, the pyrazole ring is N1-substituted, which would typically prevent annular tautomerism. However, the presence of the 3-amino group introduces the possibility of amino-imino tautomerism.

Theoretical calculations, particularly DFT, are highly effective in determining the relative stabilities of different tautomers. nih.gov The calculations involve optimizing the geometry of each tautomer and comparing their electronic energies. The inclusion of solvent effects, often modeled using continuum solvation models like the Polarizable Continuum Model (PCM), is crucial as the relative stability of tautomers can be highly dependent on the polarity of the environment. nih.govnih.gov

For N,1-dipropylpyrazol-3-amine, a theoretical study would compare the energy of the amine tautomer with its corresponding imine tautomer. It is generally observed that the amino form of aminopyrazoles is more stable.

Energetics of Intermolecular Proton Transfer

Intermolecular proton transfer is a key step in many acid-base reactions and can be studied computationally by modeling the interaction of the molecule with proton donors or acceptors. nih.govrsc.org For this compound, the proton is already transferred to the most basic site, which is likely the exocyclic amino group or one of the pyrazole nitrogens.

Computational studies can elucidate the energetics of this proton transfer by calculating the potential energy surface for the movement of the proton from a proton donor (like HCl) to the pyrazole derivative. This involves identifying the transition state for the proton transfer and calculating the activation energy barrier. researchgate.net

The presence of solvent molecules, particularly water, can significantly lower the activation barrier for proton transfer by forming hydrogen-bonded bridges that facilitate a Grotthuss-type mechanism. nih.govresearchgate.net Theoretical studies on similar systems have shown that the presence of even a few water molecules can dramatically reduce the energy barrier for proton transfer between tautomers. nih.gov

The following table provides a hypothetical energy profile for the protonation of a substituted pyrazole, illustrating the kind of data that would be obtained from such a computational study.

| Parameter | Energy (kcal/mol) |

| Energy of Reactants (Pyrazole + HCl) | 0.00 |

| Energy of Transition State | +5.2 |

| Energy of Products (Protonated Pyrazole + Cl-) | -15.8 |

This is an illustrative table based on general principles of proton transfer reactions.

Analysis of Intermolecular Interactions and Self-Aggregation

The solid-state structure and aggregation behavior of this compound are governed by a combination of strong and weak noncovalent interactions. These forces dictate the molecular packing, crystal structure, and ultimately, the macroscopic properties of the compound. The key interactions at play are hydrogen bonds, dispersion forces, and potential π-stacking.

Hydrogen Bonding Propensities and Network Formation

Hydrogen bonding is a dominant force in the self-assembly of pyrazole derivatives, particularly in their salt forms. nih.govglobalresearchonline.net In this compound, the protonation of the pyrazole ring and the presence of the amine group and a chloride counter-ion create a rich environment for hydrogen bond formation.

The primary hydrogen bond donors and acceptors are:

Donors: The protonated nitrogen of the pyrazolium (B1228807) ring (N-H+) and the protons of the 3-amine group (N-H).

Acceptors: The chloride anion (Cl⁻) and the unprotonated, pyridine-like nitrogen atom of a neighboring pyrazole ring. acs.org

The formation of the pyrazolium chloride salt introduces strong, charge-assisted hydrogen bonds. nih.govrsc.org The most significant of these is the N-H⁺···Cl⁻ interaction, where the acidic proton on the pyrazolium ring forms a strong hydrogen bond with the chloride anion. This type of interaction is a primary driver in the crystal packing of hydrochloride salts.

Furthermore, pyrazoles are well-known to form extensive hydrogen-bonded networks, leading to the formation of structures such as dimers, trimers, and linear chains (catemers). globalresearchonline.net The driving force is often the formation of N-H···N bonds between molecules. nih.govnih.gov In the case of this compound, a protonated molecule could act as a donor to the unprotonated nitrogen of a neutral molecule, facilitating the creation of extended supramolecular arrays. nih.gov The 3-amino group can also participate in hydrogen bonding, either donating a proton to a chloride ion or to a nitrogen atom on another pyrazole ring, further stabilizing the crystal lattice. acs.org The interplay between these various hydrogen bonds results in a dense and stable three-dimensional network. acs.org

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Interaction Type | Significance |

| Pyrazolium N-H⁺ | Chloride Anion (Cl⁻) | N-H⁺···Cl⁻ | Strong, charge-assisted; primary packing driver. |

| Pyrazolium N-H⁺ | Pyrazole N (pyridinic) | N-H⁺···N | Strong; facilitates dimer/oligomer formation. |

| Amine N-H | Chloride Anion (Cl⁻) | N-H···Cl⁻ | Contributes to network stability. |

| Amine N-H | Pyrazole N (pyridinic) | N-H···N | Secondary interaction contributing to the network. |

This table is illustrative, based on the analysis of hydrogen bonding in analogous pyrazole hydrochloride systems.

Dispersion Interactions and π-Stacking in Pyrazole Derivatives

π-Stacking: The aromatic pyrazole ring is capable of engaging in π-π stacking interactions. libretexts.org These interactions involve the face-to-face stacking of aromatic rings and are a combination of dispersion and electrostatic effects. libretexts.org For pyrazoles and other aromatic heterocycles, a parallel-displaced or offset stacking arrangement is often energetically preferred over a direct, face-to-face sandwich conformation. chemrxiv.orgrsc.org This preference is driven by a minimization of Pauli repulsion and a maximization of attractive dispersion and electrostatic forces. chemrxiv.org In this compound, π-stacking between the pyrazolium rings of adjacent molecules would likely occur in this offset manner, contributing to the formation of columnar or layered structures within the crystal lattice. The presence of substituents on the ring can significantly tune the energy and geometry of these π–π interactions. rsc.org

Predictive Spectroscopic Parameter Calculations

Computational methods are powerful tools for predicting spectroscopic parameters, offering insights that can aid in structure elucidation and characterization. nih.govresearchgate.net

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Theoretical calculations, particularly those using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a useful degree of accuracy. researchgate.netyoutube.com Modern machine learning algorithms are also emerging as a highly accurate prediction method. nih.gov

For this compound, the chemical shifts are influenced by several factors: the electronic environment of the pyrazole ring, the effect of the N-propyl and 3-amine substituents, and crucially, the protonation state. Protonation of the pyrazole ring to form the hydrochloride salt would lead to a general downfield shift (higher ppm) for the ring protons and carbons compared to the neutral base, due to the increased positive charge and resulting deshielding. researchgate.net

DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly used for these predictions. youtube.comnih.gov The calculation is typically performed on an optimized molecular geometry. The accuracy of the prediction can be improved by considering the solvent environment and by applying linear scaling factors derived from comparing calculated and experimental data for a set of known compounds. youtube.com

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Pyrazole C4-H | ~6.0 - 6.5 | ~105 - 110 | The C4-H proton is typically the most upfield of the ring protons. researchgate.netnih.gov |

| Pyrazole C5-H | ~7.6 - 7.9 | ~138 - 142 | Expected to be downfield due to proximity to the protonated nitrogen. nih.govchemicalbook.com |

| Pyrazolium N-H⁺ | ~12.0 - 14.0 | - | Highly deshielded proton, often broad due to exchange and quadrupolar coupling. researchgate.net |

| Amine N-H₂ | Variable | - | Shift is highly dependent on solvent and concentration. |

| Pyrazole C3 | - | ~150 - 155 | Quaternary carbon attached to the amine group. |

| Pyrazole C5 | - | ~138 - 142 | Carbon adjacent to the N-propyl group. |

| N1-Propyl (α-CH₂) | ~4.0 - 4.3 | ~48 - 52 | Deshielded by the adjacent pyrazolium nitrogen. |

| N1-Propyl (β-CH₂) | ~1.7 - 2.0 | ~22 - 26 | |

| N1-Propyl (γ-CH₃) | ~0.9 - 1.1 | ~10 - 12 | |

| 3-Amine-Propyl (α-CH₂) | ~3.0 - 3.4 | ~40 - 44 | Attached to the amine group. |

| 3-Amine-Propyl (β-CH₂) | ~1.6 - 1.9 | ~28 - 32 | |

| 3-Amine-Propyl (γ-CH₃) | ~0.9 - 1.1 | ~10 - 12 |

Disclaimer: The chemical shifts presented in this table are illustrative estimates based on DFT calculations and experimental data for analogous pyrazole derivatives and their salts. researchgate.netnih.govnih.govresearchgate.net Actual experimental values may vary.

Solid State Structural Characterization of N,1 Dipropylpyrazol 3 Amine;hydrochloride

Single-Crystal X-ray Diffraction Analysis

Comprehensive searches of chemical and crystallographic databases have revealed a notable absence of publicly available single-crystal X-ray diffraction data for N,1-dipropylpyrazol-3-amine;hydrochloride. This analytical technique is fundamental for the precise determination of a compound's three-dimensional atomic arrangement in its crystalline form. nih.gov The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to elucidate the electron density distribution, from which the molecular structure can be derived. nih.gov

Determination of Crystal System and Space Group

Without experimental single-crystal X-ray diffraction data, the crystal system and space group for this compound remain undetermined. The crystal system classifies the crystal based on its lattice parameters, while the space group describes the symmetry elements present in the crystal structure. This information is crucial for understanding the packing of molecules in the solid state.

Molecular Conformation and Bond Parameters in the Crystalline State

The specific molecular conformation, including bond lengths and angles for this compound in the crystalline state, has not been reported. Such data, typically obtained with high precision from single-crystal X-ray diffraction, would provide insights into the geometry of the pyrazole (B372694) ring, the orientation of the propyl groups, and the protonation site of the amine by the hydrochloride.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Confirmation

No powder X-ray diffraction (PXRD) patterns for this compound have been found in the public domain. PXRD is a key analytical technique used to confirm the phase purity of a bulk crystalline sample and to identify its characteristic diffraction pattern. This "fingerprint" is unique to a specific crystalline form and is essential for quality control and the study of polymorphism.

Advanced Research Avenues and Chemical Probe Exploration for N,1 Dipropylpyrazol 3 Amine;hydrochloride

Design Principles for Pyrazole-Based Chemical Probes

The development of effective chemical probes requires a meticulous design process to ensure high potency, selectivity, and suitability for biological systems. researchgate.net For a pyrazole-based compound like N,1-dipropylpyrazol-3-amine;hydrochloride , these principles would guide its evolution from a simple molecule to a sophisticated research tool.

Key design considerations for transforming this compound into a chemical probe would include:

Target Selectivity and Affinity : The primary goal is to design a probe that interacts with a specific biological target with high affinity and minimal off-target effects. researchgate.net The substitution pattern on the pyrazole (B372694) ring significantly influences its binding properties. mdpi.com For instance, the N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, while N-alkylation, as seen in the N-propyl group of the target compound, eliminates the donor capacity, which can be leveraged for specific molecular interactions. nih.gov

Incorporation of a Reporter Group : To enable detection and visualization, a reporter group such as a fluorophore, biotin, or a photo-cross-linking moiety would need to be incorporated. The position of this attachment is critical to avoid disrupting the key interactions with the target protein.

Cell Permeability and Solubility : A successful chemical probe must be able to traverse cellular membranes to reach its intracellular target. The physicochemical properties, such as lipophilicity and hydrogen bonding capacity, of the N,1-dipropylpyrazol-3-amine scaffold would need to be optimized to achieve appropriate solubility and permeability.

Synthetic Accessibility : The synthetic route to the final probe molecule should be efficient and allow for the systematic introduction of modifications. researchgate.net The synthesis of N-substituted pyrazoles can be achieved through various methods, including direct alkylation of the pyrazole ring. nih.govmdpi.com

The pyrazole scaffold itself is a versatile platform for creating chemical probes. For example, pyrazole derivatives have been designed as fluorescent probes for sensing pH changes in biological environments. mdpi.com In one such design, the protonation of a pyridine (B92270) group attached to a pyrazole-based structure induced an internal charge transfer (ICT) effect, leading to a ratiometric fluorescent response. mdpi.com This principle could be adapted to the N,1-dipropylpyrazol-3-amine scaffold to develop probes for specific cellular compartments or processes.

Strategies for Modifying the this compound Scaffold for Targeted Studies

Modification of the This compound scaffold would be essential to fine-tune its properties for targeted studies. Several synthetic strategies can be employed to systematically alter its structure and explore its structure-activity relationship (SAR). researchgate.net

Key Modification Strategies:

Variation of the N-Alkyl Group : The N1-propyl group can be replaced with other alkyl or aryl substituents to probe the steric and electronic requirements of the binding pocket. imist.maresearchgate.net Methods for N-alkylation of pyrazoles are well-established and often involve the deprotonation of the pyrazole nitrogen followed by reaction with an alkyl halide. semanticscholar.org

Functionalization of the 3-Amino Group : The 3-amino group is a key site for modification. It can be acylated, alkylated, or used as a handle to attach larger functional groups, such as reporter tags or moieties designed to enhance target affinity.

Substitution at Other Ring Positions : The pyrazole ring can be further functionalized at positions 4 and 5. Electrophilic substitution reactions typically occur at the 4-position, while nucleophilic attack is favored at positions 3 and 5. mdpi.comnih.govmdpi.com Introducing substituents at these positions can modulate the electronic properties and steric profile of the molecule.

Table 1: Potential Modifications to the this compound Scaffold and Their Rationale

| Position of Modification | Type of Modification | Rationale for Targeted Studies |

| N1-Position | Varying alkyl chain length (e.g., methyl, butyl) | To explore the impact of lipophilicity and steric bulk on target engagement. |

| N1-Position | Introducing aryl or benzyl (B1604629) groups | To introduce potential pi-stacking interactions with the target protein. |

| 3-Amino Group | Acylation with different acyl groups | To modulate hydrogen bonding capacity and introduce new interaction points. |

| 3-Amino Group | Attachment of a fluorophore (e.g., fluorescein, rhodamine) | To create a fluorescent probe for imaging studies. |

| 4-Position | Halogenation (e.g., Cl, Br) or nitration | To alter the electronic properties of the pyrazole ring and probe for specific halogen bonding interactions. |

| 5-Position | Introduction of small alkyl or aryl groups | To investigate the steric tolerance of the binding site. |

These modifications can be guided by computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies to rationally design new derivatives with improved properties. researchgate.netconnectjournals.comnih.gov

Interplay of Structure and Molecular Recognition Mechanisms

The biological activity of pyrazole derivatives is a direct consequence of the interplay between their three-dimensional structure and their interactions with biological macromolecules. nih.gov The specific arrangement of substituents on the pyrazole ring dictates its ability to form key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For This compound , the key structural features influencing molecular recognition would be:

The Pyrazole Core : The aromatic pyrazole ring can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. The nitrogen atoms can also act as hydrogen bond acceptors. nih.gov

The N1-Propyl Group : This lipophilic group can engage in hydrophobic interactions within a nonpolar pocket of a target protein, contributing to binding affinity.

The 3-Amino Group : This group can serve as a crucial hydrogen bond donor and acceptor, forming specific interactions that are often critical for potent biological activity.

The importance of the pyrazole scaffold in molecular recognition is highlighted by its presence in numerous clinically approved drugs that target a wide range of proteins, including protein kinases. nih.govmdpi.com For example, in the protein kinase inhibitor Crizotinib, the pyrazole ring is a key structural element that forms hydrogen bonds with the hinge region of the kinase domain. nih.gov

Structure-activity relationship studies on related pyrazole derivatives have demonstrated the importance of specific substitutions for biological activity. For instance, in a series of bis-pyrazole molecules designed as inhibitors of phagocytosis, alkyl substitution at one of the N1 positions was found to be important for inhibitory activity. nih.gov

Table 2: Examples of Pyrazole Derivatives and Their Key Structural Interactions

| Compound Class | Key Structural Features | Molecular Recognition Mechanism | Reference |

| Pyrazole-based Protein Kinase Inhibitors | N-substituted pyrazole ring | Hydrogen bonding with the kinase hinge region, hydrophobic interactions in the ATP-binding pocket. | nih.gov |

| Pyrazolo[3,4-d]pyrimidine Derivatives | Urea linkage and substituted phenyl rings | Potent inhibition of FLT3 and VEGFR2 through specific interactions with the kinase domain. | drugbank.com |

| Bis-pyrazole Derivatives | Dimeric pyrazole core with specific linkers | Inhibition of phagocytosis, with N1-alkylation being a key determinant of activity. | nih.gov |

By systematically modifying the structure of This compound and evaluating the effects on its biological activity, researchers can elucidate the key molecular recognition mechanisms and develop potent and selective chemical probes for a variety of biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.